- Arenes to anilines and aryl ethers by sequential iridium-catalyzed borylation and copper-catalyzed coupling, Organic Letters, 2007, 9(5), 761-764

Cas no 929626-16-4 (3-Chloro-5-methoxyphenylboronic acid, pinacol ester)

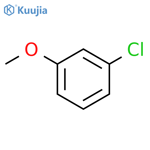

929626-16-4 structure

商品名:3-Chloro-5-methoxyphenylboronic acid, pinacol ester

CAS番号:929626-16-4

MF:C13H18BClO3

メガワット:268.544223308563

MDL:MFCD12405332

CID:839826

PubChem ID:46739618

3-Chloro-5-methoxyphenylboronic acid, pinacol ester 化学的及び物理的性質

名前と識別子

-

- 2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- (3-chloro-5-methoxyphenyl)boronic acid pinacol ester

- 1,3,2-Dioxaborolane, 2-(3-chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-

- 2-(3-Chloro-5-methoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

- 3-Chloro-5-methoxyphenylboronic acid, pinacol ester

- MeOC6H3ClB(pinacolato)

- MeOClC6H3B(pin)

- 2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)

- AKOS015999643

- MFCD12405332

- DB-357003

- Z2044767079

- 929626-16-4

- 3-Chloro-5-methoxyphenylboronic acid,pinacol ester

- 3-Chloro-5-methoxyphenylboronic acid pinacol ester

- DTXSID60675213

- F19655

- EN300-1425729

- GEONBEFVLDNCSM-UHFFFAOYSA-N

- SCHEMBL4242311

- CS-0174431

- AS-48180

-

- MDL: MFCD12405332

- インチ: 1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)9-6-10(15)8-11(7-9)16-5/h6-8H,1-5H3

- InChIKey: GEONBEFVLDNCSM-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(B2OC(C)(C)C(C)(C)O2)C=C(OC)C=1

計算された属性

- せいみつぶんしりょう: 268.10400

- どういたいしつりょう: 268.1037523g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 293

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 27.7Ų

じっけんとくせい

- PSA: 27.69000

- LogP: 2.64780

3-Chloro-5-methoxyphenylboronic acid, pinacol ester セキュリティ情報

3-Chloro-5-methoxyphenylboronic acid, pinacol ester 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Chloro-5-methoxyphenylboronic acid, pinacol ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A418262-25g |

2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

929626-16-4 | 98% | 25g |

$969.0 | 2024-04-16 | |

| Alichem | A019112233-5g |

2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

929626-16-4 | 95% | 5g |

$465.12 | 2023-08-31 | |

| Enamine | EN300-1425729-0.5g |

2-(3-chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

929626-16-4 | 95% | 0.5g |

$91.0 | 2023-07-09 | |

| Enamine | EN300-1425729-2.5g |

2-(3-chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

929626-16-4 | 95% | 2.5g |

$230.0 | 2023-07-09 | |

| Enamine | EN300-1425729-10.0g |

2-(3-chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

929626-16-4 | 95% | 10.0g |

$714.0 | 2023-07-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245101-250mg |

2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

929626-16-4 | 98% | 250mg |

¥158.00 | 2024-04-25 | |

| Chemenu | CM135956-5g |

2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

929626-16-4 | 95% | 5g |

$757 | 2023-01-09 | |

| Enamine | EN300-1425729-2500mg |

2-(3-chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

929626-16-4 | 95.0% | 2500mg |

$230.0 | 2023-09-30 | |

| Aaron | AR00H2JT-250mg |

2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

929626-16-4 | 98% | 250mg |

$14.00 | 2025-01-24 | |

| Aaron | AR00H2JT-1g |

2-(3-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

929626-16-4 | 98% | 1g |

$37.00 | 2025-01-24 |

3-Chloro-5-methoxyphenylboronic acid, pinacol ester 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Pinacolborane , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Cyclohexane ; 24 h, 80 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ; 80 °C

リファレンス

- Di-μ-methoxobis(1,5-cyclooctadiene)-diiridium(I), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-4

ごうせいかいろ 3

はんのうじょうけん

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 1,1′,3,3′-Tetrahydro-1,1′-di-2-pyridinyl-2,2′-bi-2H-1,3,2-benzodiazaborole Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C; 100 °C → rt

リファレンス

- Double N,B-Type Bidentate Boryl Ligands Enabling a Highly Active Iridium Catalyst for C-H Borylation, Journal of the American Chemical Society, 2015, 137(25), 8058-8061

ごうせいかいろ 4

はんのうじょうけん

1.1 Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium , N1-[4,4′-Bis(1,1-dimethylethyl)[2,2′-bipyridin]-6-yl]-1,2-benzenediamine Solvents: Cyclopentyl methyl ether ; 12 h, 140 °C

リファレンス

- NNB-type tridentate boryl ligands enabling a highly active iridium catalyst for C-H borylation, Molecules, 2019, 24(7),

ごうせいかいろ 5

はんのうじょうけん

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Cyclohexane ; 4 h, 80 °C

リファレンス

- Iridium-Catalyzed Preparation of Silylboranes by Silane Borylation and Their Use in the Catalytic Borylation of Arenes, Organometallics, 2008, 27(22), 6013-6019

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Isopropanol , Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Heptane ; 1 h, 75 °C

1.2 18 h

1.2 18 h

リファレンス

- Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and Heteroaromatics, Organic Letters, 2021, 23(5), 1561-1565

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ; 1 min, rt

1.2 16 h, 80 °C

1.2 16 h, 80 °C

リファレンス

- Harnessing C-H Borylation/Deborylation for Selective Deuteration, Synthesis of Boronate Esters, and Late Stage Functionalization, Journal of Organic Chemistry, 2015, 80(16), 8341-8353

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate , 2-(Dicyclohexylphosphino)-2′-methylbiphenyl Solvents: Dimethylformamide ; 5 h, rt → 80 °C

リファレンス

- Preparation of benzazine heterocyclic compounds preventing, treating or alleviating RORγt-mediated diseases in patients, China, , ,

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ; 80 °C

リファレンス

- Di--methoxobis(1,5-cyclooctadiene)diiridium(I), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, ,

ごうせいかいろ 10

はんのうじょうけん

リファレンス

- Product class 2: chloroarenes, Science of Synthesis, 2007, 31, 79-120

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 10 min, rt

1.2 overnight, rt

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 overnight, rt

1.3 Reagents: Ammonium chloride Solvents: Water

リファレンス

- Preparation of amino-imidazolines and their use as a medicament for treating cognitive impairment, Alzheimer's disease, neurodegeneration and dementia, World Intellectual Property Organization, , ,

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 10 min, rt

1.2 overnight, rt

1.2 overnight, rt

リファレンス

- Preparation of amino-imidazolone compounds for treating cognitive impairment, Alzheimer's disease, neurodegeneration and dementia, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん

1.1 Catalysts: 4,4′-Dimethyl-2,2′-bipyridine (reaction products with poly(isobutylene)) , Polyisobutylene (4,4'-dimethyl-2,2'-bipyridine-terminated) , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Heptane ; 18 h, 80 °C

リファレンス

- Highly active, separable and recyclable bipyridine iridium catalysts for C-H borylation reactions, Catalysis Science & Technology, 2018, 8(1), 124-127

ごうせいかいろ 14

はんのうじょうけん

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: tert-Butyl methyl ether ; 60 min, 80 °C

リファレンス

- Microwave-assisted, Ir-catalyzed aromatic C-H borylation, Research on Chemical Intermediates, 2013, 39(4), 1917-1926

3-Chloro-5-methoxyphenylboronic acid, pinacol ester Raw materials

- 1-Bromo-3-chloro-5-methoxybenzene

- 3-Chloro-5-hydroxyphenylboronic acid, pinacol ester

- Et3SiB(pinacolato)

- 3-Chloroanisole

- Bis(pinacolato)diborane

- Pinacolborane

3-Chloro-5-methoxyphenylboronic acid, pinacol ester Preparation Products

3-Chloro-5-methoxyphenylboronic acid, pinacol ester 関連文献

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

-

Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

929626-16-4 (3-Chloro-5-methoxyphenylboronic acid, pinacol ester) 関連製品

- 871021-20-4(Thiazole, 5-(2-chlorophenoxy)-)

- 1361764-49-9(5-(2,4-Dichlorophenyl)-3-methoxy-2-nitropyridine)

- 1115871-75-4(methyl 4-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate)

- 2227799-97-3((1R)-3-amino-1-(3-bromo-4-methoxyphenyl)propan-1-ol)

- 1343175-93-8(2-methoxy-N-(3-methylcyclopentyl)pyridin-3-amine)

- 2680607-18-3(3-Methoxy-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid)

- 1335042-01-7(N-Boc-(+/-)-3-aminopent-4-enal)

- 1368626-05-4(1-methyl-5-(2,4,5-trimethylphenyl)-1H-pyrazole-4-carboxylic acid)

- 2138153-26-9(Tert-butyl 2-methyl-4-(prop-2-yn-1-yl)piperazine-1-carboxylate)

- 2137812-74-7(Ethyl 2,2-difluoro-3-(2-hydroxyethylamino)propanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:929626-16-4)3-Chloro-5-methoxyphenylboronic acid, pinacol ester

清らかである:99%/99%/99%

はかる:5g/25g/100g

価格 ($):175.0/872.0/3488.0